NSC745885

Vue d'ensemble

Description

NSC745885 is a down-regulator of EZH2. It acts by inducing G2/M cell-cycle arrest of cancer cells and degradating p53 via proteasome-dependent and -independent pathways.

Activité Biologique

NSC745885 is a novel compound that has garnered attention for its potential as an anti-cancer agent. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies that highlight its therapeutic potential.

This compound exhibits unique mechanisms of action distinct from traditional chemotherapeutics like doxorubicin. Key findings include:

- Telomerase Inhibition : this compound has shown significant telomerase inhibitory activity, which is crucial for cancer cell proliferation. This activity was notably higher than that observed in other tested compounds .

- Induction of DNA Damage : In HeLa cells, this compound caused DNA damage leading to cell cycle arrest at the sub-G1 phase, indicating a potential pathway for inducing apoptosis in cancer cells .

- Overcoming Drug Resistance : The compound effectively overcame multi-drug resistance in the MGH-U1R cell line, which is resistant to doxorubicin, demonstrating its capacity to suppress growth even at low concentrations (2.5 μM) .

Cytotoxicity Studies

This compound was tested against a panel of 60 cancer cell lines at the National Cancer Institute (NCI). Results indicated:

- High Sensitivity in Specific Cancer Types : The compound achieved 100% growth inhibition in the non-small cell lung cancer line HOP-62 and substantial inhibition in ovarian (94.43%) and renal (94.31%) cancer cell lines .

- Selectivity Ratios : The selectivity ratios for this compound were generally below 3 across various cancer types, indicating broad-spectrum inhibitory activity with moderate selectivity against leukemia and melanoma subpanels .

| Cancer Type | Growth Inhibition (%) | Selectivity Ratio |

|---|---|---|

| Non-Small Cell Lung (HOP-62) | 100 | 2.5 |

| Ovarian (OVCAR-4) | 94.43 | 2.8 |

| Renal (ACHN) | 94.31 | 2.9 |

| Breast (MDA-MB-468) | 88.31 | 3.35 |

Anti-Tumor Activity

In vivo studies using xenograft models have demonstrated the anti-tumor efficacy of this compound:

- Oral Squamous Carcinoma : In a mouse model, this compound induced apoptosis in oral cancer cells without significant toxicity to normal tissues such as the spleen, liver, or lungs . The treatment resulted in reduced tumor size compared to controls.

- Bladder Cancer Models : this compound treatment led to G2-M phase arrest in bladder cancer cells (MBT2 and T24) while sparing immortalized normal bladder cells (SV-HUC-1), further confirming its selective toxicity against malignant cells .

Apoptotic Pathways Induced by this compound

Research indicates that this compound triggers apoptosis through several pathways:

- Caspase Activation : Treatment with this compound resulted in increased expression of caspase-3 in SAS oral cancer cells, suggesting activation of the apoptotic cascade .

- Gene Expression Correlation : The biological activity of this compound correlates positively with genes involved in cell survival and negatively with those associated with proliferation and survival pathways .

Applications De Recherche Scientifique

Key Findings on Mechanism

- Induction of Apoptosis : NSC745885 treatment leads to a significant increase in annexin V positive cells, indicating early apoptosis in treated cancer cells. The compound's IC50 value was found to be approximately 0.85 µM in SAS oral cancer cells after 72 hours of treatment .

- Caspase Activation : Real-time RT-PCR and western blot analyses revealed that this compound enhances the expression levels of caspase-3 in a dose-dependent manner, further supporting its role in promoting apoptosis .

Therapeutic Efficacy

This compound has shown efficacy in both in vitro and in vivo models of cancer. In particular, its anti-tumor effects have been validated through xenograft studies using NOD/SCID mice bearing oral cancer tumors.

In Vitro Studies

- Cell Lines Tested : The compound was tested on various oral cancer cell lines (e.g., SAS, OECM-1) and demonstrated significant growth inhibition at concentrations as low as 1 µM .

- Selectivity : Importantly, this compound exhibited selective toxicity against cancer cells while sparing normal human fibroblast cells (MRC-5), suggesting a favorable safety profile .

In Vivo Studies

- Xenograft Models : Treatment with this compound resulted in a notable reduction in tumor size without causing significant toxicity to vital organs such as the liver and spleen . Mice treated with this compound did not show weight loss or other signs of systemic toxicity typically associated with conventional chemotherapeutics like doxorubicin .

Safety Profile

The safety of this compound was evaluated through histological assessments of treated mice. No significant organ damage was observed, indicating that the compound possesses a higher safety margin compared to traditional chemotherapy agents.

Comparative Safety Analysis

| Treatment | Tumor Weight Reduction | Organ Toxicity Observed | Mortality Rate |

|---|---|---|---|

| This compound | 23% | None | 0% |

| Doxorubicin | Comparable | Significant | 50% by day 11 |

Case Studies and Research Insights

Several studies have documented the applications of this compound across different cancer types:

- Oral Cancer : A study demonstrated that this compound effectively induced apoptosis in oral squamous carcinoma cell lines and reduced tumor growth in xenograft models without adverse effects on normal tissues .

- Broad Spectrum Activity : Initial screenings against the NCI-60 panel highlighted that this compound is particularly effective against leukemia and melanoma cell lines, establishing its potential as a multi-target anti-cancer agent .

Propriétés

IUPAC Name |

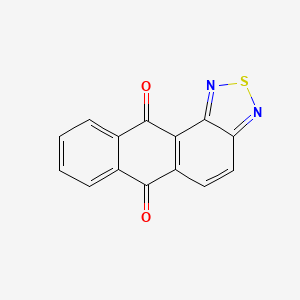

naphtho[2,3-g][2,1,3]benzothiadiazole-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O2S/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10-12(11)16-19-15-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPXIVLTCBBWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NSN=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.